H-Gln(Trt)-OH
Overview
Description
“H-Gln(Trt)-OH” is a pre-loaded resin used for the synthesis of protected peptide acids containing a C-terminal glutamine amino-acid residue by Fmoc SPPS12.
Synthesis Analysis
The synthesis of protected peptide acids containing a C-terminal glutamine amino-acid residue is achieved by Fmoc Solid Phase Peptide Synthesis (SPPS)3. The cleavage of the protected peptide is effected by treatment with 1% TFA in DCM or 20% TFE in DCM1.
Molecular Structure Analysis
The exact molecular structure of “H-Gln(Trt)-OH” is not readily available in the search results. However, it is known that it is a compound used in peptide synthesis4.Chemical Reactions Analysis
“H-Gln(Trt)-OH” is used in Fmoc solid-phase peptide synthesis1. The specific chemical reactions involved in its use are not detailed in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Gln(Trt)-OH” are not detailed in the search results4.Scientific Research Applications
Protein Crystal Structure Analysis : H-Gln(Trt)-OH, as part of glutamine, plays a critical role in protein crystal structure analysis. In a study by Word et al. (1999), small-probe contact dot surface analysis with explicit hydrogen atoms was used to determine orientations of asparagine and glutamine side-chains in high-quality protein crystal structures.
Aminoacyl-tRNA Synthetase Function : Research by Gruic‐Sovulj et al. (2005) showed that Glutaminyl-tRNA synthetase, which uses glutamine in its processes, is crucial for synthesizing activated aminoacyl adenylate in tRNA, highlighting the importance of glutamine in protein synthesis.
Biological Activity in Uremic Fluid : In a study by Abiko et al. (1979), a Trp-containing pentapeptide, including glutamine, was isolated from uremic fluid, showing the relevance of glutamine-containing peptides in biological systems.
Peptide Synthesis Modification : Mochizuki et al. (2014) demonstrated that tritylation using trityl alcohol (Trt-OH) is an effective procedure for S-protection of cysteine in unprotected peptides, suggesting the utility of H-Gln(Trt)-OH in peptide modification processes (Mochizuki et al., 2014).
Protective Effects in Biological Systems : Glutamine shows protective effects against oxidative stress, as found by Li et al. (2013) in their study on carp erythrocytes.
Crystallization in Biochemistry : The work of Perona et al. (1988) on overproduction and purification of Escherichia coli tRNA(Gln) illustrates the significance of glutamine in crystallization processes related to tRNA synthetase complexes.
Posttranslational Processing : Fischer and Spiess (1987) found that extracts from bovine pituitary could convert glutaminyl peptides to pyroglutamyl peptides, indicating a role for glutamine in posttranslational modifications (Fischer & Spiess, 1987).
Immunology and Disease Studies : Hashim (1981) explored the use of modified peptides, including glutamine, in inducing suppressor T lymphocytes, offering insights into autoimmune diseases like experimental allergic encephalomyelitis (Hashim, 1981).
Safety And Hazards
“H-Gln(Trt)-OH” is classified as a relatively unreactive organic reagent2. It is highly hazardous to water (WGK 3) and should be stored at +2°C to +8°C2. For disposal, it should be collected in container A if it is relatively unreactive, or in container B if halogenated2.
Future Directions
The future directions of “H-Gln(Trt)-OH” are not explicitly mentioned in the search results. However, its use in peptide synthesis suggests it may continue to be important in the development of new peptides and proteins5.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
(2S)-2-amino-5-oxo-5-(tritylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFFJPJZPDCOJH-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428606 | |
Record name | H-Gln(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gln(Trt)-OH | |
CAS RN |
102747-84-2 | |
Record name | N-(Triphenylmethyl)-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102747-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | H-Gln(Trt)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Glutamine, N-(triphenylmethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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